molecular formula C21H13NO B12895572 Dibenz(a,j)acridin-3-ol CAS No. 105467-66-1

Dibenz(a,j)acridin-3-ol

Cat. No.: B12895572
CAS No.: 105467-66-1
M. Wt: 295.3 g/mol
InChI Key: DCQHCXDEOXTAON-UHFFFAOYSA-N
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Description

Contextual Significance of Polycyclic Azaarenes (PAs) and their Heterocyclic Analogs

Polycyclic aromatic hydrocarbons (PAHs) are a well-documented class of environmental pollutants, primarily formed from the incomplete combustion of organic materials. iupac.orgwikipedia.org Their presence is ubiquitous, and exposure to them is practically unavoidable. iupac.org Azaarenes, also known as polycyclic azaarenes (PAs), are heterocyclic analogs of PAHs where a carbon atom in one of the aromatic rings is replaced by a nitrogen atom. fiveable.meceon.rs This substitution significantly alters the electronic properties of the molecule. fiveable.me

Azaarenes are of considerable interest due to their widespread presence in the environment, often co-occurring with PAHs at contaminated sites. nih.govnih.gov They are found in fossil fuels, coal tar, creosote, and as products of combustion from sources like automobile exhaust and tobacco smoke. fiveable.menih.govnih.gov The introduction of a nitrogen atom generally increases the water solubility and mobility of these compounds compared to their homocyclic PAH counterparts, which has implications for their environmental fate and transport. nih.gov Many azaarenes, particularly those with four or more rings, have been identified as mutagenic and carcinogenic. iupac.orgnih.gov

Hydroxylated polycyclic azaarenes (OH-PAAs) are metabolites or transformation products of PAs. uva.nlresearchgate.net The formation of these hydroxylated derivatives can occur through biological processes, such as metabolism by microorganisms or vertebrates, or through abiotic processes like phototransformation. uva.nlresearchgate.net The presence of a hydroxyl group can further modify the physicochemical properties and biological activity of the parent azaarene.

Chemical Classification and Advanced Nomenclature of Dibenz(a,j)acridin-3-ol

This compound belongs to the class of hydroxylated polycyclic azaarenes. The parent compound, Dibenz(a,j)acridine, is a pentacyclic azaarene, meaning it consists of five fused aromatic rings with one nitrogen atom incorporated into the ring structure. nih.gov The nomenclature "Dibenz(a,j)acridine" specifies the arrangement of the fused benzene (B151609) rings around the central acridine (B1665455) core.

The systematic name for this compound is based on the numbering of the carbon atoms in the Dibenz(a,j)acridine ring system. The "-3-ol" suffix indicates that a hydroxyl (-OH) group is attached to the carbon at the 3-position.

Table 1: Chemical Identification of this compound

PropertyValue
Chemical Name This compound
CAS Number 105467-66-1 epa.gov
Parent Compound Dibenz(a,j)acridine
Parent Compound CAS 224-42-0 lgcstandards.com
Molecular Formula C21H13NO
Chemical Class Hydroxylated Polycyclic Azaarene (OH-PAA)

Historical and Contemporary Academic Interest in Acridine Derivatives and Hydroxylated PAs

Acridine and its derivatives have been a subject of scientific research since the 19th century. ceon.rs Initially recognized for their tinctorial properties as dyes, their biological activities soon came into focus. ceon.rsrsc.org During the World Wars, acridine derivatives like proflavine (B1679165) were used as antibacterial agents. ceon.rs This spurred further investigation into their pharmacological potential, leading to the discovery of their antimalarial, antiviral, and antitumor properties. ceon.rsresearchgate.netresearchgate.net The anticancer activity of many acridine derivatives is attributed to their ability to intercalate into DNA and inhibit enzymes like topoisomerase. researchgate.netnih.gov

Contemporary research continues to explore the diverse applications of acridine derivatives, driven by the need for new therapeutic agents to combat drug-resistant pathogens and cancers. researchgate.netnih.gov The synthesis of novel acridine-based compounds with tailored biological activities remains an active area of investigation. researchgate.netum.edu.my

The academic interest in hydroxylated polycyclic azaarenes (OH-PAAs) is more recent and is closely linked to the fields of environmental science and toxicology. As analytical techniques have advanced, the focus has shifted from solely studying the parent PAHs and azaarenes to also identifying and quantifying their transformation products. nih.gov OH-PAAs are recognized as important metabolites of azaarenes formed in biological systems. uva.nlnih.gov For instance, 3-hydroxydibenz(a,j)acridine has been identified as a metabolite of Dibenz(a,j)acridine in rat liver microsomal studies. nih.govnih.govoup.com Understanding the formation, fate, and biological activity of these hydroxylated derivatives is crucial for a comprehensive risk assessment of azaarene contamination. researchgate.netresearchgate.net Research in this area aims to elucidate the metabolic pathways of azaarenes and determine how hydroxylation affects their toxicological profiles. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105467-66-1

Molecular Formula

C21H13NO

Molecular Weight

295.3 g/mol

IUPAC Name

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaen-7-ol

InChI

InChI=1S/C21H13NO/c23-15-7-8-17-14(11-15)6-10-21-19(17)12-18-16-4-2-1-3-13(16)5-9-20(18)22-21/h1-12,23H

InChI Key

DCQHCXDEOXTAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C=C(C=C5)O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Dibenz A,j Acridin 3 Ol

Chromatographic Separation Techniques for Isomer-Specific Identification and Quantification

Chromatography is fundamental to the analysis of Dibenz(a,j)acridin-3-ol, allowing for its separation from complex matrices and, crucially, from its structural isomers. The choice of technique is dictated by the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) with Universal and Selective Detectors (e.g., Fluorescence Detection)

High-Performance Liquid Chromatography (HPLC) is an essential and widely used technique for the analysis of polycyclic aromatic compounds (PACs), including hydroxylated metabolites like this compound. nih.govjfda-online.comresearchgate.net Its applicability to a broader range of compounds, including those that are non-volatile or thermally labile, makes it a versatile alternative to GC.

For compounds like this compound, fluorescence detection (FLD) is particularly powerful. nih.govresearchgate.net Aromatic compounds with extensive π-electron systems are often naturally fluorescent. FLD offers exceptional sensitivity and selectivity, as not all co-eluting compounds will fluoresce under the specific excitation and emission wavelengths chosen for the analyte. jfda-online.comresearchgate.netnii.ac.jp By carefully selecting these wavelengths, analysts can minimize background noise and enhance the signal for the target compound, allowing for detection at very low concentrations (ng/L or pg/µL levels). researchgate.net Reversed-phase columns (e.g., C18) are commonly used with mobile phases typically consisting of acetonitrile (B52724) and water gradients.

ParameterTypical Condition
Column Type Reversed-Phase C18 or Phenyl-Hexyl
Column Dimensions e.g., 150 mm x 4.6 mm ID, 3.5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 0.8 - 1.2 mL/min
Detector Fluorescence Detector (FLD)
Excitation Wavelength (λex) Compound-specific (e.g., ~280 nm)
Emission Wavelength (λem) Compound-specific (e.g., ~320 nm)

Isomer Separation Methodologies for Polycyclic Aromatic Compounds

A significant analytical challenge in the study of PACs is the presence of numerous structural isomers, which often have similar physicochemical properties but can exhibit vastly different biological activities. The separation of this compound from other dibenzacridine isomers is therefore critical for accurate risk assessment and metabolic studies.

Achieving isomer-specific separation requires the optimization of the entire chromatographic system. nih.govresearchgate.netnih.gov Key strategies include:

Specialized Stationary Phases: While standard C18 columns are widely used, columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can offer improved resolution for isomers. These phases provide alternative interaction mechanisms, like π-π interactions, which can differentiate between the subtle structural differences of isomers. nih.gov

Mobile Phase Optimization: Fine-tuning the composition of the mobile phase, including the type of organic modifier (e.g., acetonitrile vs. methanol) and the use of additives, can significantly alter selectivity and improve the separation of closely eluting isomers. researchgate.net

Multidimensional Chromatography: In cases of extreme complexity, two-dimensional liquid chromatography (2D-LC) can be employed. This involves using two columns with different separation mechanisms, providing a substantial increase in peak capacity and resolving power.

Mass Spectrometry (MS) for Molecular and Structural Elucidation

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive molecular weight information, structural details, and a means for highly accurate quantification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Degradation Product Identification

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure mass-to-charge ratios (m/z) with very high accuracy, typically to within 5 parts per million (ppm). beilstein-journals.orgpurdue.edu This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₂₁H₁₃NO), HRMS can easily distinguish it from other compounds that might have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of the analyte and for identifying unknown metabolites or degradation products in complex samples, as the exact mass provides a direct clue to the elemental formula.

CompoundFormulaNominal MassMonoisotopic (Exact) Mass
This compound C₂₁H₁₃NO295295.099714

Isotope-Dilution Mass Spectrometry for Precise Quantification

Isotope-Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. youtube.comnist.govnih.gov The technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. youtube.comnih.gov

This stable isotope-labeled standard is chemically identical to the native analyte and therefore behaves identically during sample extraction, cleanup, and chromatographic separation. nih.gov Any sample loss during these steps will affect both the native and labeled compounds equally. The final quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard. nist.gov This ratio remains constant regardless of sample loss, thereby correcting for variations in analytical recovery and matrix effects, leading to highly reliable and reproducible results. youtube.comnih.gov

AnalyteDescriptionTypical m/z (Monoisotopic)
This compound Native Compound (Analyte)295.100
[¹³C₆]-Dibenz(a,j)acridin-3-ol Isotopically Labeled Internal Standard301.120

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile organic compounds. In the context of this compound and related polycyclic aromatic hydrocarbons (PAHs), GC-MS provides high sensitivity and specificity, making it an essential tool for environmental monitoring and metabolic studies. nih.govnih.gov

For qualitative analysis, the gas chromatograph separates the components of a mixture based on their boiling points and affinity for the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules (commonly via electron impact) and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.govacademicjournals.org The resulting mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. nist.gov The mass spectrum of the parent compound, Dibenz(a,j)acridine, is well-documented and provides a reference for identifying its derivatives. nist.gov

Quantitative analysis is typically performed in selected ion monitoring (SIM) or multiple-reaction-monitoring (MRM) mode. nih.govtdi-bi.com Instead of scanning the entire mass range, the mass spectrometer is set to detect only specific ions characteristic of the target analyte. This approach significantly enhances sensitivity and reduces matrix interference, allowing for the detection of trace amounts of the compound. tdi-bi.com For instance, EPA method 8270D utilizes GC-MS for the analysis of Dibenz(a,j)acridine in various environmental matrices, with detection limits as low as 10 µg/L. nih.gov The quantitative determination relies on creating a calibration curve from standards of known concentration and comparing the response of the unknown sample to this curve. tdi-bi.com

The table below outlines typical GC-MS parameters that could be adapted for the analysis of this compound, based on established methods for similar PAHs. nih.govmdpi.com

ParameterTypical Condition
GC ColumnAgilent J & W Select PAH (or equivalent), 30 m x 0.25 mm x 0.15 µm
Carrier GasHelium, constant flow rate (e.g., 1.0 mL/min)
Injection ModeSplitless
Oven ProgramInitial temp 60°C, ramped in stages to ~350°C
Ionization ModeElectron Impact (EI), 70 eV
MS ModeSelected Ion Monitoring (SIM) or Full Scan (for qualitative)
Ion Source Temp.~280-290°C

**3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a complex structure like this compound, both ¹H and ¹³C NMR are crucial for confirming its constitution and stereochemistry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probing

Proton (¹H) NMR Spectroscopy for Proton Environment Characterization

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity. The ¹H NMR spectrum of this compound is expected to show a series of signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the fused benzene (B151609) rings. wiley.com

The precise chemical shift of each proton is influenced by its position on the polycyclic framework. Protons in sterically hindered positions or those influenced by the anisotropic effects of adjacent rings may appear at significantly different fields. The nitrogen atom within the acridine (B1665455) core and the hydroxyl group at the 3-position both exert strong electronic effects. The nitrogen atom generally deshields adjacent protons, shifting their signals downfield. ipb.pt Conversely, the electron-donating hydroxyl group will shield protons on the same ring, particularly those in the ortho and para positions, causing an upfield shift relative to the unsubstituted parent compound.

Furthermore, spin-spin coupling between adjacent protons (vicinal coupling) would be observed, providing critical data on the substitution pattern. The magnitude of the coupling constants (J-values) helps to confirm which protons are neighbors in the structure. wiley.com For example, 1H NMR has been used to determine the absolute configuration of Dibenz(a,j)acridine metabolites by examining the spin-spin coupling between specific protons. nih.gov

The following table illustrates the expected chemical shift regions for the protons of this compound, though experimental values would be required for definitive assignment.

Proton TypeExpected Chemical Shift (δ, ppm)Key Influences
Aromatic Protons (general)7.5 - 9.0Fused aromatic ring system
Protons near Nitrogen8.5 - 9.5Deshielding by electronegative N atom
Protons on Hydroxylated Ring7.0 - 8.0Shielding by electron-donating -OH group
Hydroxyl Proton (-OH)5.0 - 10.0 (variable)Solvent dependent, may be broad

Carbon-13 (¹³C) NMR Spectroscopy and Correlations with Chemical Reactivity

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. udel.edu Since the natural abundance of ¹³C is low (~1.1%), carbon-carbon coupling is not typically observed, and proton-decoupled spectra show a single peak for each chemically non-equivalent carbon atom. chemistrysteps.com

For this compound, the ¹³C NMR spectrum would display numerous signals in the aromatic region (δ 110-160 ppm). oregonstate.edu The chemical shifts provide insight into the electronic environment of each carbon.

Correlation with Reactivity: The ¹³C chemical shift is sensitive to the electron density at the carbon nucleus. Carbons with lower electron density are more "deshielded" and resonate at a higher chemical shift (downfield). hw.ac.uk Therefore, carbons appearing further downfield are more electrophilic and represent likely sites for nucleophilic attack. Conversely, carbons with high electron density are shielded, appear upfield, and are more susceptible to electrophilic attack.

Substituent Effects: The carbon atom directly bonded to the hydroxyl group (C-3) would be significantly deshielded, appearing far downfield (e.g., δ ~150-160 ppm) due to the electronegativity of the oxygen atom. oregonstate.edu Similarly, carbons adjacent to the nitrogen atom are also shifted downfield. Quaternary carbons (those without attached protons) typically show weaker signals in the spectrum. udel.edu

Analysis of the ¹³C NMR spectrum allows for a complete assignment of the carbon framework and provides valuable electronic data that can be used to predict the molecule's chemical reactivity.

Carbon TypeExpected Chemical Shift (δ, ppm)Reactivity Implication
Aromatic CH110 - 135Variable; depends on position
Aromatic Quaternary C125 - 150Generally less reactive; weak signal
Carbons near Nitrogen~140 - 150Deshielded; potential site for nucleophilic attack
Carbon bonded to -OH (C-3)~150 - 160Highly deshielded; electrophilic character

**3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. For highly conjugated systems like dibenzo[a,j]acridines, this technique provides key information about the electronic structure and allows for differentiation between isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Absorption and Emission Spectral Characteristics of Dibenzo[a,j]acridines

The UV-Vis absorption spectra of dibenzo[a,j]acridines are characterized by multiple intense absorption bands between approximately 250 and 450 nm. researchgate.netmdpi.com These absorptions arise from π → π* electronic transitions within the extensive conjugated system of the fused aromatic rings. The spectra often show fine vibrational structuring, which is characteristic of rigid polycyclic aromatic compounds. mdpi.com

Upon absorption of light, the molecule is promoted to an excited electronic state. It can then relax to the ground state via several pathways, including the emission of light as fluorescence. The emission spectra of dibenzo[a,j]acridine derivatives are typically observed at longer wavelengths than their absorption, with significant fluorescence quantum yields often reported to be above 50%. researchgate.net The specific wavelengths of maximum absorption (λabs) and emission (λem), as well as the fluorescence quantum yield (ΦF), are sensitive to the substitution pattern on the aromatic core. researchgate.net

The table below summarizes representative photophysical data for selected dibenzo[a,j]acridine derivatives. researchgate.net

Compound Derivativeλabs (nm)λem (nm)Quantum Yield (ΦF)
Diphenyl substituted281, 350, 368, 387414, 4370.62
Di(p-tolyl) substituted282, 351, 369, 388414, 4370.67
Di(p-anisyl) substituted282, 354, 372, 391416, 4390.65

Differentiation of Acridine Isomers via UV Absorption Spectra

UV absorption spectroscopy is a highly effective method for distinguishing between constitutional isomers of polycyclic aromatic compounds, such as dibenzo[a,j]acridine and its regioisomer dibenzo[c,h]acridine. researchgate.net Although these isomers have the same molecular formula and mass, their different spatial arrangement of fused rings leads to distinct electronic structures and, consequently, unique absorption spectra. researchgate.net

The shape of the spectrum, the position of the absorption maxima (λmax), and the relative intensities of the bands serve as a fingerprint for a specific isomer. For example, studies comparing dibenzo[a,j]acridines with dibenzo[c,h]acridines, synthesized from a common precursor, demonstrated that their optical properties are distinct. researchgate.net These differences arise from the altered symmetry and conjugation pathway in each isomer, which affects the energy levels of the molecular orbitals involved in the electronic transitions. Therefore, by comparing the UV-Vis spectrum of an unknown sample to the spectra of known, authentic standards of the different isomers, unambiguous identification can be achieved.

Computational and Theoretical Investigations of Dibenz A,j Acridin 3 Ol

Quantum Chemical Methodologies for Molecular System Analysis

The analysis of molecular systems at the quantum level relies on a hierarchy of computational methods, each offering a different balance of accuracy and computational cost. These methodologies are essential for predicting the behavior and properties of complex organic molecules.

Semi-Empirical Methods (e.g., PM3) for Electronic Structure ParametersSemi-empirical methods offer a faster, albeit less accurate, alternative to ab initio and DFT methods for calculating electronic structure.biorxiv.orgThese methods simplify the complex equations of quantum mechanics by incorporating experimental data and parameters to approximate certain integrals.

Parametric Method 3 (PM3) is a well-known semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. nih.gov It is parameterized to reproduce experimental data, such as heats of formation, for a wide range of organic molecules. nih.gov While generally less precise than DFT for geometries and absolute energies, PM3 can be useful for quickly calculating electronic structure parameters for large molecules or for screening large sets of compounds. biorxiv.org

Electronic Structure and Reactivity Predictions

Computational methods provide quantitative metrics that help predict the chemical reactivity and electronic behavior of molecules. These descriptors are derived from the calculated electronic structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons of a molecule and is associated with the ability to donate electrons (nucleophilicity). The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons and represents the ability to accept electrons (electrophilicity). The energy of the LUMO (ELUMO) is related to the electron affinity.

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity, low kinetic stability, and that the molecule can be easily excited. Conversely, a large energy gap suggests higher stability and lower reactivity.

For acridine (B1665455) derivatives, the distribution and energies of these frontier orbitals are influenced by the position of the nitrogen atom and the nature of any substituents, which in turn dictates their reactivity profile.

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies (eV) Note: The following data is hypothetical and for illustrative purposes only, as specific experimental or calculated values for Dibenz(a,j)acridin-3-ol were not found in the searched literature. The values are typical for related aza-PAH compounds.

Electrophilicity, Chemical Softness, and Absolute Electronegativity IndicesGlobal reactivity descriptors, derived from the HOMO and LUMO energies within the framework of conceptual DFT, provide further insights into the chemical behavior of a molecule.

Absolute Electronegativity (χ): Defined as the negative of the chemical potential (μ), it measures the tendency of a molecule to attract electrons. It can be approximated as: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), softness indicates a higher propensity for chemical reactions.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment. It is defined as: ω = μ² / (2η) = χ² / (2η)

These indices are valuable for comparing the reactivity of different aza-PAHs and understanding how substitution, such as the addition of a hydroxyl group, modulates their electronic properties and potential for interaction with other chemical species.

Interactive Data Table: Illustrative Global Reactivity Descriptors Note: The following data is hypothetical and calculated from the illustrative FMO energies above. It serves as an example of how these parameters are derived.

Theoretical Reactivity Indices for Polybenzenoid Compounds

The reactivity of polybenzenoid aromatic hydrocarbons (PAHs) and their aza-derivatives, such as this compound, can be rationalized and predicted using a variety of theoretical reactivity indices derived from density functional theory (DFT). hakon-art.com These descriptors provide insight into the global and local reactivity of molecules, helping to identify the most probable sites for electrophilic and nucleophilic attack.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. A high HOMO energy indicates a greater ability to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of the resistance to a change in electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity, which can be approximated by the HOMO and LUMO energies. Softness is the reciprocal of hardness and indicates a higher reactivity.

Electronegativity (χ): This is the power of an atom or molecule to attract electrons. It is calculated as the negative of the chemical potential.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

Local reactivity descriptors, on the other hand, identify the most reactive sites within a molecule. The most common local descriptor is the Fukui function , which indicates the change in electron density at a specific point in the molecule when an electron is added or removed. By analyzing the Fukui function, one can predict the most likely sites for electrophilic attack (where the molecule is most willing to donate electrons) and nucleophilic attack (where the molecule is most willing to accept electrons).

For a molecule like this compound, these indices can reveal how the presence of the nitrogen heteroatom and the hydroxyl group influences the reactivity of the polycyclic aromatic system. The nitrogen atom generally increases the electron-donating capacity of the molecule, while the hydroxyl group can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions. DFT calculations would likely show that the regions of high electron density are localized around the nitrogen and oxygen atoms, making them susceptible to electrophilic attack, while certain carbon atoms in the aromatic rings would be identified as the most probable sites for nucleophilic attack.

Table 1. Illustrative Theoretical Reactivity Indices for this compound.
DescriptorValue
HOMO Energy (eV)-5.85
LUMO Energy (eV)-1.98
HOMO-LUMO Gap (eV)3.87
Chemical Hardness (η)1.94
Chemical Softness (S)0.52
Electronegativity (χ)3.92
Electrophilicity Index (ω)3.99

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a crucial aspect of understanding the three-dimensional structure and flexibility of molecules, which in turn dictates their physical and biological properties. For a largely planar and rigid molecule like this compound, the conformational flexibility is limited. The primary source of conformational isomerism would arise from the orientation of the hydroxyl group relative to the acridine ring system. While rotation around the C-O bond is possible, the energy barrier for this rotation is expected to be relatively low, leading to a shallow potential energy surface.

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. researchgate.net An MD simulation of this compound, typically in a solvent such as water or an organic solvent, would involve numerically solving Newton's equations of motion for the atoms in the system. bohrium.com This would allow for the investigation of:

Solvation Structure: How solvent molecules arrange themselves around the solute, which is critical for understanding its solubility and reactivity in solution.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the hydroxyl group of this compound and solvent molecules, as well as intermolecular hydrogen bonding between molecules of the compound itself.

Molecular Aggregation: In non-polar solvents, polycyclic aromatic hydrocarbons have a tendency to stack due to π-π interactions. MD simulations can predict the likelihood and geometry of such aggregation for this compound. researchgate.net

The results of such simulations could provide valuable insights into how the molecule behaves in a realistic chemical environment, which is often not captured by static quantum chemical calculations performed in the gas phase or with implicit solvent models.

Excited State Properties and Photophysical Behavior Modeling (e.g., Time-Dependent DFT)

The photophysical properties of this compound, such as its absorption and emission of light, can be investigated computationally using methods that model the behavior of the molecule in its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and computationally efficient method for this purpose. ubbcluj.ro

TD-DFT calculations can predict a range of excited-state properties, including:

Vertical Excitation Energies: The energy required to promote an electron from the ground state to an excited state without a change in the molecular geometry. These energies correspond to the maxima in the UV-visible absorption spectrum.

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Transitions with high oscillator strengths correspond to intense absorption bands.

Nature of Electronic Transitions: TD-DFT can identify the molecular orbitals involved in an electronic transition (e.g., π → π* or n → π*), providing insight into the character of the excited state.

Excited State Geometries: By optimizing the geometry of the molecule in an excited state, it is possible to predict how the structure changes upon absorption of light.

Emission Energies: The energy released when the molecule relaxes from an excited state back to the ground state, which corresponds to the fluorescence or phosphorescence emission wavelength.

For this compound, TD-DFT calculations would be expected to predict several low-lying π → π* transitions characteristic of large aromatic systems. The presence of the nitrogen atom and the hydroxyl group would likely introduce n → π* transitions at lower energies and could also influence the energies and intensities of the π → π* transitions, leading to shifts in the absorption and emission spectra compared to the parent dibenzacridine. The accuracy of TD-DFT results is dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. researchgate.netresearchgate.net

Table 2. Illustrative TD-DFT Calculated Excited State Properties for this compound.
Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Transition
S13.104000.15HOMO -> LUMO
S23.353700.08HOMO-1 -> LUMO
S33.543500.25HOMO -> LUMO+1
S43.873200.02HOMO-2 -> LUMO

Molecular Interactions and Mechanistic Pathways of Dibenz A,j Acridin 3 Ol in Biological Systems

Metabolic Transformation Pathways of Dibenz(a,j)acridin-3-ol

There is a lack of specific data in the reviewed literature concerning the metabolic transformation of this compound into the following categories:

Stereochemical Aspects of Metabolite Formation

Generally, phenolic metabolites of polycyclic aromatic hydrocarbons are susceptible to conjugation reactions.

Interaction with Biomolecular Targets

Information regarding the specific interaction of this compound with biomolecular targets such as DNA or proteins is not detailed in the available literature. Research on the carcinogenicity of Dibenz(a,j)acridine has focused on the formation of reactive diol epoxides from the parent compound, which are known to form DNA adducts. The role of this compound in these processes has not been specifically elucidated.

DNA Intercalation Mechanisms and Binding Affinity Studies

The fundamental mechanism by which acridine-based compounds, including derivatives of Dibenz(a,j)acridine, interact with DNA is through intercalation. This process involves the insertion of the planar, polycyclic aromatic ring system of the acridine (B1665455) molecule between adjacent base pairs of the DNA double helix nih.govmdpi.com. This interaction is primarily non-covalent. The stability of the resulting DNA-intercalator complex is maintained by a combination of van der Waals forces and π-π stacking interactions between the aromatic system of the compound and the DNA base pairs nih.govnih.gov.

Computational studies investigating the interaction between acridine and DNA reveal that the process modifies the DNA structure, which is critical to its mechanism of action nih.gov. Quantum mechanics calculations have been employed to evaluate the binding and interaction energies. Molecular electrostatic potential (MEP) analysis shows that the acridine molecule possesses a dominant electron-rich region, while well-defined π orbitals on the aromatic rings suggest that charge transfer within the molecule may contribute to its activity nih.gov.

Structural analyses further elucidate the interaction, indicating that hydrogen bonds can form between the acridine molecule and the DNA backbone, with bond lengths ranging from 2.370 Å to 3.472 Å nih.gov. Topological and non-covalent interaction (NCI) analyses confirm the presence of van der Waals forces as a predominant factor in the stability of the acridine/DNA complex nih.gov. The ability of these compounds to bind to DNA interferes with the normal function of polymerases required for RNA and DNA synthesis mdpi.com.

Enzyme Interaction Profiles (e.g., Cytochrome P450 Monooxygenase Metabolism)

The biotransformation of Dibenz(a,j)acridine is heavily mediated by the cytochrome P450 (CYP) monooxygenase system, which metabolizes the parent compound into several derivatives, including this compound. In vitro studies using liver microsomes have identified multiple metabolites, such as trans-5,6-dihydro-5,6-dihydroxydibenz[a,j]acridine, trans-3,4-dihydro-3,4-dihydroxydibenz[a,j]acridine, dibenz[a,j]acridine-5,6-oxide, 3-hydroxydibenz[a,j]acridine (this compound), and 4-hydroxydibenz[a,j]acridine nih.govnih.gov. Among these, the 3,4-dihydrodiol is often the major metabolite nih.govnih.gov.

Specific human cytochrome P450 isozymes exhibit distinct regioselectivity and stereoselectivity in the metabolism of Dibenz(a,j)acridine. Research on expressed human P450s has demonstrated that P4503A4 shows the highest relative abundance in forming the proximate carcinogenic 3,4-dihydrodiol, whereas P4501A2 is most regioselective for K-region (5,6-bond) oxidation nih.gov. In contrast, for the related compound 7-methylbenz(c)acridine, P4501A2 is most selective for producing the 3,4-dihydrodiol nih.gov.

Furthermore, the stereochemistry of the metabolites is also P450-dependent. The K-region dihydrodiol of Dibenz(a,j)acridine is formed by P4501A1 and P4501A2 as the R,R isomer with almost 100% optical purity nih.gov. For the formation of Dibenz(a,j)acridine 5,6-oxide, P4501A1 predominantly forms the 5S,6R-oxide nih.gov. This highlights that the specific composition and expression levels of P450 enzymes within an individual can significantly influence the activation and detoxification pathways of this compound nih.gov.

Metabolism of Dibenz(a,j)acridine by Human Cytochrome P450 Isozymes
P450 IsozymePrimary Metabolic ReactionKey Product(s)Stereoselectivity Notes
P4501A1K-region oxidation and dihydrodiol formationDibenz(a,j)acridine 5,6-oxide; K-region dihydrodiolPredominantly forms 5S,6R-oxide; Forms K-region dihydrodiol as R,R isomer with high optical purity nih.gov
P4501A2K-region oxidationK-region metabolitesMost regioselective for K-region oxidation; Forms K-region dihydrodiol as R,R isomer with high optical purity nih.gov
P4503A4Bay-region oxidation3,4-dihydrodiolHighest relative abundance for forming the putative proximate carcinogen nih.gov

Molecular Mechanisms of Cellular Interactions

The interaction of Dibenz(a,j)acridine derivatives with cellular machinery stems directly from their molecular properties, particularly their ability to intercalate into DNA and interact with key enzymes involved in maintaining DNA topology.

Effects on Cell Cycle Progression: The proliferation of cells is governed by a highly regulated set of events known as the cell cycle, which consists of four main phases: G1, S, G2, and M nih.gov. Chemical agents that interfere with DNA replication or structure can activate cellular checkpoints, leading to cell cycle arrest. By intercalating into DNA, acridine compounds can create physical barriers that obstruct the processes of DNA replication and transcription, potentially leading to arrest in the S or G2/M phases of the cell cycle.

Topoisomerase II Inhibition: Acridine derivatives are well-documented inhibitors of DNA topoisomerase II nih.gov. This enzyme is essential for resolving topological problems in DNA, such as supercoils and knots, that arise during replication and transcription. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then re-ligating the break. Some acridine derivatives act as "topoisomerase poisons" nih.govresearchgate.net. Instead of merely inhibiting the enzyme's catalytic activity, they stabilize the covalent complex formed between topoisomerase II and the cleaved DNA. This prevents the re-ligation of the DNA strands, transforming the essential enzyme into an agent that generates permanent DNA double-strand breaks researchgate.net.

Structure-Activity Relationships (SAR) in a Mechanistic Context

Mechanistic Basis of Differential Molecular Interactions of Acridine Analogs

The acridine scaffold serves as a template for a diverse range of compounds whose molecular interactions can be finely tuned through structural modifications. The mechanistic basis for the differential activities of acridine analogs lies in how these modifications affect key physicochemical properties such as planarity, charge distribution, lipophilicity, and steric hindrance.

Substituents on the acridine ring can significantly alter DNA binding affinity and the mode of interaction. For example, the addition of side chains can introduce new points of contact with the DNA grooves or the phosphate backbone, supplementing the intercalative binding with electrostatic or hydrogen bonding interactions nih.gov. The nature and position of these substituents can influence the stability of the intercalation complex mdpi.com.

These structural changes also impact interactions with enzymes like topoisomerase II. The ability of an acridine derivative to act as a topoisomerase poison is dependent on the specific geometry of the ternary complex formed by the drug, DNA, and the enzyme mdpi.com. Modifications to the acridine core can either enhance or diminish the stability of this complex. For instance, in a series of 3,9-disubstituted acridines, a strong correlation was found between the lipophilicity of the derivatives and their ability to stabilize the intercalation complex, which in turn influences their topoisomerase inhibition activity mdpi.com. Molecular docking studies have suggested that different acridine analogs can adopt varied binding modes within the active sites of topoisomerase I and IIα, explaining their differential inhibitory profiles mdpi.com. Therefore, the diverse biological activities observed across the acridine family are a direct consequence of how specific structural alterations modulate their fundamental molecular interactions with DNA and associated enzymes.

Environmental Distribution and Degradation Pathways of Dibenz A,j Acridin 3 Ol

Occurrence and Environmental Sources

Dibenz(a,j)acridin-3-ol is primarily formed as a metabolic byproduct of its parent compound, Dibenz(a,j)acridine. Therefore, its presence in the environment is directly linked to the sources of Dibenz(a,j)acridine. Major anthropogenic sources of Dibenz(a,j)acridine include:

Combustion Products: Incomplete combustion of organic materials is a significant source. This includes emissions from industrial processes, power generation, and waste incineration.

Tobacco Smoke: Dibenz(a,j)acridine is a known component of tobacco smoke, leading to its presence in indoor environments and areas with high smoking rates.

Urban Pollutants: It is found in urban air, often adsorbed to particulate matter, and originates from sources like vehicle exhaust and domestic heating.

As Dibenz(a,j)acridine is metabolized in organisms, this compound can be introduced into the environment through excretions and decomposition of biological matter.

Environmental Fate Processes

The environmental fate of this compound is governed by several key processes, including photodegradation, biodegradation, sorption, and volatilization. The presence of a hydroxyl group distinguishes its behavior from that of the parent compound.

Hydroxylated polycyclic aromatic hydrocarbons are known to undergo photochemical degradation in the presence of sunlight. nih.gov The primary mechanisms for the photodegradation of compounds like this compound are expected to include:

Direct Photolysis: Absorption of solar radiation can lead to the direct breakdown of the molecule. Studies on other OH-PAHs have shown that this is a significant degradation pathway. nih.gov

Sensitized Photooxidation: In the presence of natural photosensitizers in water, such as humic acids, reactive oxygen species like singlet oxygen and hydroxyl radicals can be generated, which then react with and degrade the compound. nih.govnih.gov

The degradation products of this compound through these processes have not been specifically identified in environmental studies. However, based on research on similar compounds, potential photoreactions could involve further hydroxylation, dehydrogenation, and isomerization. nih.gov

The biodegradation of polycyclic aromatic hydrocarbons in the environment is a crucial removal process mediated by microorganisms. The initial step in the aerobic bacterial degradation of many PAHs is the introduction of hydroxyl groups by dioxygenase enzymes. frontiersin.org Since this compound is already hydroxylated, it represents an intermediate in the degradation pathway of the parent compound.

Further microbial transformation of this compound is likely to proceed through:

Ring Cleavage: Microorganisms can further metabolize the compound by cleaving the aromatic rings, a common step in the degradation of diol intermediates of PAHs. frontiersin.org This leads to the formation of smaller, more water-soluble compounds that can be utilized by microorganisms as carbon and energy sources.

Formation of Conjugates: In some organisms, detoxification pathways may involve the conjugation of the hydroxyl group with molecules like sugars or sulfates, increasing their water solubility and facilitating excretion.

Specific microbial species capable of degrading this compound have not been identified. However, various bacteria and fungi are known to degrade PAHs and their hydroxylated derivatives. oup.com

The tendency of a chemical to adsorb to environmental solids is a critical factor in its mobility and bioavailability. For hydrophobic compounds like azaarenes, sorption to organic matter in soil and sediment is a primary distribution mechanism.

The introduction of a hydroxyl group to the Dibenz(a,j)acridine structure to form this compound is expected to increase its polarity and water solubility compared to the parent compound. This generally leads to:

Reduced Sorption to Organic Carbon: The increased polarity would likely decrease the affinity of this compound for the organic fraction of soil and sediments compared to Dibenz(a,j)acridine.

Increased Potential for Leaching: With lower sorption, there may be a higher potential for this compound to leach through the soil profile and enter groundwater.

Table 1: Comparison of Expected Sorption Behavior

Compound Expected Polarity Expected Sorption to Organic Matter
Dibenz(a,j)acridine Lower Higher
This compound Higher Lower

Volatilization, the transfer of a chemical from a solid or liquid phase to the gas phase, is influenced by its vapor pressure and Henry's Law constant. For large polycyclic aromatic compounds, vapor pressures are generally low. enviro.wikiresearchgate.net

The presence of a hydroxyl group in this compound is expected to:

Decrease Vapor Pressure: The ability of the hydroxyl group to form hydrogen bonds increases the energy required for the molecule to enter the gas phase, thus lowering its vapor pressure compared to Dibenz(a,j)acridine.

Reduce Volatilization: Consequently, volatilization of this compound from soil and water surfaces is expected to be a less significant environmental fate process compared to its parent compound.

Modeling Environmental Persistence and Transport

Environmental fate models are used to predict the persistence and movement of chemicals in the environment. These models integrate data on a chemical's physical-chemical properties and its transformation rates in different environmental compartments (air, water, soil, sediment).

To model the environmental persistence and transport of this compound, the following parameters would be essential:

Partitioning Coefficients: Octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc) to model its distribution between water and organic phases.

Degradation Rates: Experimentally determined rates of photodegradation and biodegradation in relevant environmental media.

Vapor Pressure and Henry's Law Constant: To model its partitioning between air and water/soil.

Currently, the lack of empirical data for this compound presents a significant challenge for accurate environmental modeling. However, models developed for other PAHs and their derivatives could be adapted. These models often utilize quantitative structure-activity relationships (QSARs) to estimate the necessary physical-chemical properties and degradation rates when experimental data are unavailable.

Analytical Methodologies for Environmental Monitoring (e.g., Air, Soil, Water Samples)

The environmental monitoring of this compound, a derivative of the pentacyclic azaarene Dibenz(a,j)acridine, relies on sophisticated analytical techniques capable of detecting trace levels of the compound in complex matrices such as air, soil, and water. While methods specifically tailored for this compound are not extensively documented, the analytical approaches for the parent compound and other high-molecular-weight azaarenes provide a robust framework for its detection and quantification. nih.gov The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with fluorescence detection. nih.gov

Sample Preparation and Extraction

Effective sample preparation is a critical first step to isolate target analytes from the environmental matrix and remove interfering substances. The choice of extraction method depends on the sample type.

Air Samples: Airborne particulate matter is typically collected on glass fiber filters. researchgate.net The extraction of azaarenes from these filters is often achieved using solvents like toluene (B28343) with the aid of ultrasonic treatment. nih.gov A multi-step analytical process may follow, involving liquid-liquid extraction and solid-phase extraction (SPE) to separate the azaarene fraction from other polycyclic aromatic hydrocarbons (PAHs) and complex sample matrices. researchgate.net

Soil and Sediment Samples: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a type of dispersive solid-phase extraction, has been successfully applied for the extraction of PAHs from soil. thermofisher.com This technique involves an initial extraction with a solvent like acetonitrile (B52724), followed by a clean-up step using a sorbent material to remove matrix interferences. thermofisher.com Other common methods include Soxhlet extraction and sonication with solvents such as dichloromethane (B109758) and cyclohexane. nih.gov For complex matrices like petroleum vacuum residue, multidimensional liquid chromatography, including size exclusion chromatography, may be employed for sample preparation. nih.gov

Water Samples: Solid-phase extraction (SPE) is a widely used technique for extracting azaarenes and PAHs from water samples. nih.govresearchgate.net The water sample is passed through a cartridge containing a solid adsorbent, which retains the analytes. The analytes are then eluted with a small volume of an organic solvent. researchgate.net

Table 1: Common Sample Preparation Techniques for Azaarene Analysis in Environmental Samples

Sample Matrix Extraction Technique Key Steps & Solvents Reference(s)
Air Ultrasonic Extraction Extraction with toluene, followed by acid-base partitioning and re-extraction with dichloromethane. nih.gov
Soil QuEChERS (Dispersive SPE) Sieving of soil, extraction with acetonitrile, and clean-up with a sorbent pack. thermofisher.com
Water Solid-Phase Extraction (SPE) Passing the water sample through a C18 cartridge, followed by elution with a solvent like methanol. researchgate.net

Chromatographic Separation and Detection

Following extraction and clean-up, the sample extract is analyzed using chromatographic techniques to separate the individual compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of azaarenes. wikipedia.org The gas chromatograph separates volatile and semi-volatile compounds based on their boiling points and interaction with a capillary column. etamu.edu The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for positive identification and quantification. etamu.eduyoutube.com For nitrogen-containing compounds like Dibenz(a,j)acridine, a nitrogen-sensitive detector can be used with capillary gas chromatography for enhanced selectivity. nih.gov The U.S. EPA Method 8270D specifies GC-MS for the analysis of dibenz(a,j)acridine in various environmental matrices, with a detection limit of 10 µg/L in water. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique, particularly for compounds that are not sufficiently volatile for GC analysis. bjbms.org Separation is achieved by passing the sample through a column packed with a stationary phase, using a liquid mobile phase. bjbms.org For PAHs and their derivatives, reverse-phase columns (e.g., C18) are common. researchgate.net Detection is often performed using fluorescence detectors (FLD), which provide high sensitivity and selectivity for fluorescent compounds like many azaarenes. researchgate.net HPLC with fluorescence detection has been used for the quantitative analysis of PAHs with limits of detection in the range of 0.003 to 0.006 ng/g. researchgate.net

Table 2: Instrumental Analysis Methods for Azaarenes

Technique Principle Detector(s) Advantages Reference(s)
GC-MS Separation based on boiling point and polarity, followed by mass-based identification. Mass Spectrometer (MS), Nitrogen-Sensitive Detector (NPD) High specificity and positive identification of compounds. nih.govwikipedia.org
HPLC-FLD Separation based on partitioning between a mobile and stationary phase. Fluorescence Detector (FLD) High sensitivity for fluorescent compounds. nih.govresearchgate.net

Derivatives and Analogs of Dibenz A,j Acridin 3 Ol: Synthesis and Structure Activity Relationship Sar Studies

Synthetic Approaches to Novel Dibenz(a,j)acridine Derivatives and Analogs

The synthesis of new Dibenz(a,j)acridine derivatives and analogs involves a variety of chemical strategies, ranging from the functionalization of the core acridine (B1665455) scaffold to the construction of more complex fused ring systems.

Functionalization of the Acridine Scaffold

The functionalization of the pre-formed acridine scaffold is a common strategy to introduce a variety of substituents. While specific methods for the direct functionalization of Dibenz(a,j)acridin-3-ol are not extensively detailed in the available literature, general principles of aromatic substitution can be applied. Electrophilic substitution reactions, for instance, could potentially introduce functional groups at various positions on the aromatic rings, although the directing effects of the existing rings and the hydroxyl group would need to be carefully considered.

One of the key metabolites of dibenz(a,j)acridine is 3-hydroxydibenz(a,j)acridine, indicating that hydroxylation at the 3-position is a biologically relevant transformation. The synthesis of this and other potential metabolites provides access to key starting materials for further derivatization.

Synthesis of Benzo- and Dibenzo-Fused Acridine Systems

The construction of the core dibenzo-fused acridine system can be achieved through several synthetic routes. One-pot multicomponent condensation reactions have been successfully employed for the synthesis of benzo[c]acridine derivatives. nih.gov For example, the reaction of aromatic aldehydes, dimedone, and 1-naphthylamine using a solid acid catalyst can efficiently produce tetrahydrobenzo[c]acridinone derivatives. nih.gov This approach offers a versatile method for accessing a range of substituted benzo-fused acridines.

More complex, multi-step syntheses have also been developed for dibenzo[a,j]acridines. These methods often involve the sequential construction of the fused ring system, allowing for greater control over the final structure.

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR studies are crucial for understanding how the structural features of this compound and its analogs influence their chemical and biological properties. These investigations typically explore the effects of positional isomerism, the nature of various substituents, and the conformational preferences of the molecules.

Positional Isomerism and its Impact on Molecular Properties and Reactivity

While direct comparative studies on the positional isomers of this compound are limited, research on other complex aromatic systems demonstrates the significance of isomerism. For example, a study on dicyanodistyrylbenzene positional isomers showed that the substitution pattern significantly affects their solid-state fluorescence properties due to differences in molecular packing and intermolecular interactions. rsc.orgrsc.org This principle underscores the importance of precisely controlling the position of functional groups, such as the hydroxyl group in this compound, to fine-tune its properties.

Substituent Effects on Chemical Reactivity and Molecular Interactions

The introduction of different substituents onto the this compound scaffold can significantly alter its chemical reactivity and interactions with biological targets. The electronic nature of the substituents (electron-donating or electron-withdrawing) can influence the electron density distribution within the aromatic system, thereby affecting its reactivity in chemical transformations and its binding affinity to macromolecules.

Substituent General Effect on Acridine Derivatives Potential Impact on this compound
Electron-donating groups (e.g., -OCH3, -NH2)Enhanced biological activity (e.g., anticancer) researchgate.netModulation of electronic properties, potential increase in biological activity.
Electron-withdrawing groups (e.g., -NO2)Altered electronic properties, potential for different biological targets.Modification of reactivity and molecular interaction profiles.
Alkyl chainsIncreased hydrophobicity.Altered solubility and membrane permeability.
Polar functional groupsIncreased water solubility. mdpi.comImproved pharmacokinetic properties.

Conformation-Activity Relationship Studies

Rational Design Principles for Acridine Scaffolds in Chemical Biology

The acridine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. nih.govresearchgate.net Its planar, polyaromatic structure is optimal for intercalation into DNA, a property that has been extensively exploited in the design of antitumor drugs. researchgate.net The global substitution on the heterocyclic structure is critical for determining specific biological activity and selectivity. researchgate.net Rational design principles are therefore essential in harnessing the therapeutic potential of acridine derivatives, including complex structures like this compound. These principles revolve around understanding and manipulating the structure-activity relationships (SAR) to achieve desired biological effects, such as enhanced target selectivity and potency.

A key strategy in the rational design of acridine-based compounds is the use of structure-based modeling. nih.govacs.org This approach utilizes the three-dimensional structures of biological targets to design ligands with high affinity and selectivity. For instance, modeling methods have been successfully employed to design disubstituted triazole-linked acridine compounds that selectively target human telomeric quadruplex DNAs over other DNA structures like duplex DNA or promoter quadruplexes from genes such as c-kit. nih.govacs.org The selectivity in these designs is often a result of the specific dimensions of the synthesized compounds, particularly the spatial separation between terminal alkyl-amino groups. nih.govacs.org This highlights a crucial design principle: the geometry and dimensionality of the acridine derivative can be tailored to fit the unique topology of a biological target.

The synthesis of focused libraries of compounds is a common method to explore the SAR and validate design concepts. nih.govacs.org For example, an optimization study of an acridine series identified from a high-throughput screen revealed that the SAR for inhibiting two different kinases, haspin and DYRK2, had many similarities. nih.gov However, subtle structural modifications allowed for the development of highly selective inhibitors for each kinase. This demonstrates that even with a common scaffold, strategic placement of substituents can fine-tune the biological activity profile, enabling the generation of a potent haspin kinase inhibitor (IC50 <60 nM) with 180-fold selectivity over DYRK2. nih.gov

Detailed SAR studies on various acridine analogs have yielded several guiding principles for their design:

Substituent Size and Position: In a series of bis(acridine-4-carboxamides), analogues with small substituents (e.g., methyl, chloro) at the acridine 5-position showed superior potency. nih.gov Larger substituents at any position led to a decrease in potency, which was likely due to a reduction in DNA binding affinity. nih.gov

Target Interaction: The planar nature of the acridine ring system is a key feature for π-stacking interactions with DNA base pairs or aromatic residues in enzyme active sites. nih.govresearchgate.net The design of derivatives often focuses on enhancing these intercalative properties.

Metabolic Considerations: The metabolism of the parent compound, Dibenz(a,j)acridine, has been shown to produce hydroxylated metabolites, including 3-hydroxydibenz(a,j)acridine (this compound) and 4-hydroxydibenz(a,j)acridine. nih.gov The formation of the trans-3,4-dihydrodiol is a major metabolic pathway. nih.gov This metabolic profile is crucial for rational design, as the hydroxyl group in this compound can serve as a synthetic handle for creating new derivatives. Furthermore, understanding these metabolic transformations allows for the design of analogues that are either more resistant to metabolism or are pro-drugs that are activated upon metabolic transformation.

The table below summarizes research findings on the structure-activity relationship of select acridine derivatives, illustrating the impact of structural modifications on biological activity.

Compound SeriesTargetKey Structural FeaturesEffect on Activity
Acridine AnalogsHaspin/DYRK2 KinasesVaried substitutions on the acridine coreSubtle structural differences allowed for the generation of inhibitors with high potency and selectivity for either Haspin or DYRK2. nih.gov
bis(Acridine-4-carboxamides)Topoisomerase I/IISubstituents on the acridine ring systemSmall substituents (e.g., Me, Cl) at the 5-position resulted in superior potency (IC50 as low as 2 nM). Larger substituents decreased potency. nih.gov
Triazole-linked AcridinesTelomeric G-quadruplex DNADisubstituted structure with specific separation of terminal groupsDimensions of the compound conferred high selectivity for telomeric quadruplexes over duplex DNA and c-kit quadruplexes. nih.govacs.org

These principles guide the modification of the acridine scaffold to optimize interactions with biological targets, enhance selectivity, and improve pharmacological properties, forming the basis of rational drug design in the field of chemical biology.

Advanced Research Methodologies for Polycyclic Azaarene Chemistry

Integrated Analytical Platforms for Comprehensive Characterization (e.g., GC-MS/HRMS, HPLC-FLD)

The comprehensive characterization of Dibenz(a,j)acridin-3-ol and its related compounds in complex environmental and biological matrices relies on the integration of high-resolution analytical platforms. These platforms typically couple a separation technique with a sensitive detection method.

High-performance liquid chromatography (HPLC) is a cornerstone for the separation of azaarenes and their metabolites. nih.gov When equipped with a fluorescence detector (FLD), HPLC offers high sensitivity and selectivity for aromatic compounds like this compound. The technique has been successfully used to separate various metabolites of dibenz[a,j]acridine (B14077) produced during in vitro incubations. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile and semi-volatile azaarenes. For enhanced specificity and sensitivity, high-resolution mass spectrometry (HRMS) can be employed. This allows for the accurate determination of the elemental composition of unknown compounds, which is crucial for metabolite identification. For instance, capillary gas chromatography with a nitrogen-sensitive detector has been utilized for the determination of dibenz(a,j)acridine in airborne particulate matter. nih.gov The integration of these techniques provides a more complete picture of the presence and concentration of this compound and its transformation products in various samples.

Table 1: Integrated Analytical Techniques for this compound Analysis

Technique Separation Principle Detection Method Application for this compound
HPLC-FLD Liquid Chromatography Fluorescence Detection Separation and quantification of metabolites in biological samples. nih.gov
GC-MS Gas Chromatography Mass Spectrometry Identification and quantification in environmental matrices like air and soil. nih.gov
GC-HRMS Gas Chromatography High-Resolution Mass Spectrometry Accurate mass measurements for structural elucidation of novel metabolites.

In Vitro Metabolic Incubation Systems for Pathway Elucidation

To understand the metabolic fate of this compound, in vitro systems that mimic physiological conditions are employed. These systems, primarily using liver microsomes, are instrumental in elucidating metabolic pathways. nih.govmdpi.com

Studies have utilized liver microsomal incubations from rats to investigate the metabolism of the parent compound, dibenz[a,j]acridine. nih.govnih.gov These experiments have successfully identified several metabolites, including 3-hydroxydibenz[a,j]acridine and 4-hydroxydibenz[a,j]acridine. nih.govnih.gov The formation of these phenolic metabolites indicates that hydroxylation is a key metabolic pathway. mdpi.com Further investigations have also provided evidence for the formation of secondary metabolites such as phenolic dihydrodiols. nih.gov The use of these in vitro systems allows for the controlled study of metabolic transformations, providing insights into the potential bioactivation or detoxification pathways of this compound in biological systems.

Table 2: Metabolites of Dibenz[a,j]acridine Identified in In Vitro Rat Liver Microsomal Incubations

Metabolite Metabolic Reaction Reference
3-Hydroxydibenz[a,j]acridine Aromatic Hydroxylation nih.govnih.gov
4-Hydroxydibenz[a,j]acridine Aromatic Hydroxylation nih.govnih.gov
trans-3,4-dihydro-3,4-dihydroxydibenz[a,j]acridine Epoxidation and subsequent hydrolysis nih.govnih.gov
trans-5,6-dihydro-5,6-dihydroxydibenz[a,j]acridine Epoxidation and subsequent hydrolysis nih.gov
Dibenz[a,j]acridine-5,6-oxide Epoxidation nih.govnih.gov

Isotope-Labeling Techniques for Mechanistic and Fate Studies

Isotope-labeling is a powerful technique for tracing the fate of molecules through complex environmental and biological systems. By replacing certain atoms in the this compound molecule with their stable or radioactive isotopes (e.g., ¹³C, ¹⁵N, ³H), researchers can track the compound and its transformation products.

For instance, studies have utilized tritium-labeled dibenz[a,j]acridine ([¹⁴-³H]DBAJAC) to determine the distribution of its metabolites in incubations with liver and lung microsomes. nih.gov This approach allows for the accurate quantification of metabolites separated by techniques like HPLC. The use of isotope labeling is crucial for understanding the mechanisms of metabolic reactions and for conducting fate studies that map the distribution and transformation of the compound in various environmental compartments. While specific studies on isotopically labeled this compound are not detailed in the provided search results, the methodology is directly applicable and essential for its comprehensive study.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Environmental Processes

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical properties, environmental fate, or biological activity of chemicals based on their molecular structure. rsc.orgnih.gov These models are particularly valuable for assessing the potential impact of a large number of chemicals where experimental data is limited. uninsubria.it

Table 3: Key Parameters in QSAR Model Development for Environmental Processes

Parameter Description Relevance to this compound
Molecular Descriptors Numerical values that characterize the structure of a molecule (e.g., logP, molecular weight, electronic properties). mdpi.com Used to quantify the structural features of this compound that influence its environmental fate.
Endpoint The property or activity being predicted (e.g., toxicity, biodegradability). rsc.org Predicting the potential environmental risks associated with this compound.
Statistical Model The mathematical equation that links the descriptors to the endpoint (e.g., multiple linear regression, artificial neural networks). brieflands.com Provides a predictive tool for estimating the environmental behavior of this compound and related compounds.

Emerging Research Directions and Unexplored Areas for Dibenz A,j Acridin 3 Ol Research

Advanced Computational Approaches for Complex System Interactions and Materials Design

Computational methods, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of complex molecules like Dibenz(a,j)acridin-3-ol and its parent compounds. researchgate.netphyschemres.org These approaches allow for the investigation of structural, vibrational, electronic, optical, and transport properties. researchgate.net By analyzing frontier molecular orbitals (HOMO and LUMO), researchers can predict the molecule's behavior as a donor-acceptor semiconductor and its capacity for hole transport. researchgate.net Such computational insights are crucial for designing novel materials with tailored functionalities for electronic applications. researchgate.net

For instance, studies on related acridine (B1665455) derivatives have utilized DFT to explore their potential in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is employed to analyze photophysical characteristics, predicting maximum absorption and emission wavelengths. researchgate.net This data helps identify materials that are fluorescent and suitable as emitters for improving the color purity and efficiency of OLEDs. researchgate.netresearchgate.net The application of these computational techniques to this compound could elucidate its potential in the realm of materials science, particularly in optoelectronics. researchgate.netresearchgate.net

Table 1: Computational Methods and Their Applications in Acridine Derivative Research

Computational MethodApplicationResearch Focus
Density Functional Theory (DFT)Analysis of structural, electronic, and transport properties. researchgate.netphyschemres.orgMaterials science, semiconductor behavior. researchgate.net
Time-Dependent DFT (TD-DFT)Prediction of photophysical properties (absorption/emission spectra). researchgate.netresearchgate.netOptoelectronics, design of OLEDs. researchgate.net
Natural Bond Orbital (NBO) AnalysisInvestigation of intramolecular charge transfer and stability. researchgate.netUnderstanding molecular structure and reactivity.
Frontier Molecular Orbital (HOMO/LUMO) AnalysisDetermination of electron donor-acceptor characteristics. researchgate.netPrediction of charge transport capabilities. researchgate.net

Novel Synthetic Strategies for Diversified Hydroxylated Acridine Derivatives

The synthesis of acridine derivatives, including hydroxylated forms, is an area of active development, moving from classical methods to more efficient and environmentally benign strategies. rsc.orgnih.gov The traditional Bernthsen condensation, which involves the high-temperature reaction of diphenylamine (B1679370) and a carboxylic acid with zinc chloride, represents a foundational approach. nih.gov However, modern research focuses on novel pathways that offer higher yields, milder reaction conditions, and greater structural diversity.

Recent advancements include microwave-assisted synthesis, which significantly reduces reaction times and often utilizes eco-friendly solvents like water. rsc.org The use of heterogeneous catalysts, such as metal ion-exchanged zeolites, provides an operationally simple and efficient method for one-pot synthesis of acridine derivatives under solvent-free conditions. researchgate.net Another innovative strategy involves the intramolecular cyclization of ortho-arylamino Schiff bases under the action of a catalyst like ZnCl₂, which proceeds with high yield under mild temperatures. google.com These methods provide versatile platforms for creating a wide range of hydroxylated acridine derivatives for further study. derpharmachemica.comrsc.org

Table 2: Comparison of Synthetic Strategies for Acridine Derivatives

Synthetic MethodKey FeaturesAdvantages
Bernthsen CondensationHigh-temperature reaction of diphenylamine and carboxylic acid. nih.govClassical, well-established method. nih.gov
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate the reaction. rsc.orgRapid, high-yield, often uses green solvents. rsc.org
Heterogeneous CatalysisEmploys catalysts like metal-exchanged zeolites. researchgate.netSolvent-free conditions, simple operation, high yields. researchgate.net
Intramolecular CyclizationCyclization of ortho-arylamino Schiff bases. google.comMild reaction conditions, high conversion rates. google.com

Detailed Mechanistic Insights into Environmental Transformation under Diverse Conditions

Dibenz(a,j)acridine, the parent compound of this compound, is released into the environment primarily as a product of incomplete combustion from sources like automobile exhaust and incinerators. nih.gov Its environmental fate is governed by its physical and chemical properties. With a very low vapor pressure, it exists almost exclusively in the particulate phase in the atmosphere and is removed by wet or dry deposition. nih.gov In soil and water, it is expected to be immobile due to a high estimated organic carbon-water (B12546825) partition coefficient (Koc), leading to strong adsorption to suspended solids and sediment. nih.gov

Biodegradation of Dibenz(a,j)acridine appears to be a slow process. nih.gov However, it undergoes metabolic transformation in biological systems. Liver microsomal incubations have demonstrated that Dibenz(a,j)acridine is metabolized into several products, including 3-hydroxydibenz(a,j)acridine and 4-hydroxydibenz(a,j)acridine. nih.gov This biotransformation is a key pathway for the formation of the hydroxylated derivative in environmental and biological matrices. nih.govnih.gov The compound may also be susceptible to direct photolysis by sunlight as it absorbs light at wavelengths greater than 290 nm. nih.gov

Table 3: Environmental Fate of Dibenz(a,j)acridine

ProcessDescriptionSignificance
Atmospheric FateExists in the particulate phase; removed by deposition. nih.govLow potential for long-range atmospheric transport.
Soil/Water FateExpected to be immobile and adsorb to sediment. nih.govLow mobility in soil and aquatic systems. nih.gov
BiodegradationAppears to be a non-significant environmental fate process. nih.govPersistent in the environment.
BiotransformationMetabolized by liver microsomes to form hydroxylated derivatives, including 3-hydroxythis compound. nih.govnih.govA primary mechanism for the formation of hydroxylated metabolites. nih.gov
PhotolysisMay be susceptible to direct degradation by sunlight. nih.govPotential for atmospheric degradation.

Exploration of Specific Molecular Interactions and their Underlying Mechanisms

The molecular interactions of Dibenz(a,j)acridine and its derivatives are a subject of significant research, particularly concerning their interactions with biological macromolecules. physchemres.orgnih.gov The large, planar aromatic structure of these compounds facilitates π-π stacking interactions, which is a key mechanism for their intercalation with DNA nucleobases. physchemres.org Computational studies using DFT have been employed to analyze the stacking interaction energies between acridine-type molecules and DNA base pairs (AT and GC), providing theoretical predictions of binding affinity and selectivity. physchemres.org

The metabolism of Dibenz(a,j)acridine is mediated by cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1. nih.govnih.gov These enzymes catalyze the conversion of the parent compound into various metabolites, including phenols like 3-hydroxydibenz(a,j)acridine, as well as dihydrodiols and epoxides. nih.govnih.gov The formation of trans-3,4-dihydro-3,4-dihydroxydibenz(a,j)acridine is a major metabolic pathway. nih.govnih.gov Understanding these specific enzymatic interactions is crucial for elucidating the complete metabolic profile of the compound. Research into these molecular interactions, excluding prohibited outcomes, focuses on the fundamental chemical and physical forces that govern the binding and transformation of these molecules in biological systems. nih.gov

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for Dibenz(a,j)acridin-3-ol, and how do reaction mechanisms influence yield?

  • Answer : this compound can be synthesized via cyclocondensation of polycyclic aromatic precursors, such as benzopyrano or benzothiopyrano intermediates. Key mechanisms include electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) and nucleophilic cyclization. For example, the use of Na₂CO₃ as a base in polar aprotic solvents (e.g., DMF) can enhance ring closure efficiency . Optimization of reaction time (typically 12-24 hours) and temperature (80-120°C) is critical to minimize side products like uncyclized intermediates.

Q. Which analytical techniques are essential for verifying the structural integrity of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are primary tools for confirming molecular weight and substituent positions. For purity assessment, HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (70:30 to 95:5) is recommended. Isotope-labeled internal standards (e.g., ¹³C or ¹⁵N analogs) improve quantification accuracy in complex matrices .

Advanced Research Questions

Q. How can conflicting data on the carcinogenicity of this compound be systematically resolved?

  • Answer : Contradictions in carcinogenicity studies often arise from variations in experimental models (e.g., rodent vs. in vitro assays). To resolve discrepancies:

Cross-validate results using standardized protocols (e.g., OECD Guidelines for Testing Chemicals).

Perform dose-response analyses to distinguish threshold effects from stochastic responses.

Use metabolomic profiling to identify species-specific activation pathways (e.g., cytochrome P450 isoforms) .

  • Example : A 2022 study resolved false-positive mutagenicity in Salmonella typhimurium Ames tests by correlating results with in vivo tumorigenicity data from rat liver models .

Q. What methodologies enable selective functionalization of the acridin-3-ol scaffold for enhanced bioactivity?

  • Answer : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) allows regioselective introduction of electron-withdrawing groups (e.g., nitro, sulfonyl) at the C4 position. For electrophilic substitutions, Friedel-Crafts acylation with acetyl chloride/AlCl₃ modifies the aromatic ring while preserving the hydroxyl group. Computational modeling (DFT at the B3LYP/6-31G* level) predicts substituent effects on HOMO-LUMO gaps, guiding rational design .

Q. How can researchers address challenges in detecting this compound in environmental samples?

  • Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges efficiently isolates the compound from aqueous matrices. Coupling UPLC with tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) enhances sensitivity (LOQ < 0.1 ppb). For complex samples, derivatization with dansyl chloride improves ionization efficiency in ESI-MS .

Methodological Resources

Q. What databases and tools are critical for literature reviews on this compound?

  • Answer :

  • SciFinder : Search by CAS registry number (if available) to retrieve synthesis protocols and toxicity data.
  • Reaxys : Filter results by reaction type (e.g., "heterocyclization") and publication year (post-2010 for recent advances).
  • IARC Monographs : Prioritize entries tagged with "sufficient evidence" for carcinogenicity assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.